molecular formula C20H21N5O2S B11675656 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11675656
M. Wt: 395.5 g/mol
InChI Key: YKEHEKSVOVUPLA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanyl Group (-S-)

The sulfanyl bridge in this compound serves dual roles:

  • Electronic Effects : The sulfur atom donates electron density to the triazole ring, modulating its aromaticity and reactivity.
  • Conformational Flexibility : The thioether linkage allows rotational freedom, enabling adaptive binding to biological targets.
    In drug design, sulfanyl groups improve metabolic stability compared to ethers (-O-), as evidenced by the prolonged half-life of sulfanyl-containing antifungals.

Acetohydrazide Moiety

The acetohydrazide group (-NH-NH-CO-CH₂-) contributes to:

  • Hydrogen Bonding : The hydrazide’s NH and carbonyl groups form hydrogen bonds with target proteins, enhancing binding affinity.
  • Chelation Potential : The NH-NH segment can coordinate transition metals, a feature exploited in metalloenzyme inhibitors.
  • Derivatization : The hydrazide’s terminal amine reacts with aldehydes or ketones to form hydrazones, a strategy used in prodrug design.

The (1E)-1-(4-hydroxyphenyl)ethylidene substituent introduces a planar, conjugated system that may enhance π-π stacking with aromatic residues in enzyme active sites. The 4-hydroxyphenyl group also offers a site for glucuronidation, a common Phase II metabolic pathway.

Comparative Analysis of Key Functional Groups

Functional Group Role in Bioactivity Example Applications
1,2,4-Triazole core Enzyme inhibition, metal coordination Antifungals (fluconazole)
Sulfanyl bridge Metabolic stability, lipophilicity Anticancer agents
Acetohydrazide Hydrogen bonding, derivatization Hydrazone-based prodrugs
4-Hydroxyphenyl Metabolic modification, π-stacking Estrogen receptor modulators

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-25-19(16-7-5-4-6-8-16)23-24-20(25)28-13-18(27)22-21-14(2)15-9-11-17(26)12-10-15/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-14+

InChI Key

YKEHEKSVOVUPLA-KGENOOAVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • 4-Ethyl-5-phenyl-1H-1,2,4-triazole-3(4H)-thione (precursor)

    • Ethyl bromoacetate (for sulfanyl group introduction)

  • Procedure :

    • Dissolve 4-ethyl-5-phenyl-1H-1,2,4-triazole-3(4H)-thione (10 mmol) in anhydrous ethanol.

    • Add sodium ethoxide (10 mmol) to deprotonate the thiol group.

    • Introduce ethyl bromoacetate (12 mmol) dropwise under nitrogen atmosphere.

    • Reflux at 80°C for 6–8 hours.

    • Cool, filter, and crystallize the product (ethyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate) from ethanol.

Optimization Insights

  • Alkaline Conditions : Sodium ethoxide ensures deprotonation of the thiol, facilitating nucleophilic substitution.

  • Solvent Choice : Ethanol balances solubility and reactivity while minimizing side reactions.

  • Yield : 75–82% after crystallization.

Hydrazinolysis to Form the Acetohydrazide Intermediate

The ethyl ester intermediate is converted to the hydrazide via hydrazinolysis, a critical step for introducing the hydrazone moiety.

Reaction Protocol

  • Starting Materials :

    • Ethyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

    • Hydrazine hydrate (80%)

  • Procedure :

    • Reflux the ester (5 mmol) with hydrazine hydrate (15 mmol) in ethanol for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Precipitate the product (2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide) by adding ice water.

    • Filter and dry under vacuum.

Optimization Insights

  • Excess Hydrazine : Ensures complete conversion of the ester to hydrazide.

  • Temperature Control : Prolonged heating above 80°C may degrade the product.

  • Yield : 85–90%.

Condensation with 4-Hydroxyacetophenone to Form the Hydrazone

The final step involves condensing the hydrazide with 4-hydroxyacetophenone to introduce the [(1E)-1-(4-hydroxyphenyl)ethylidene] group.

Reaction Protocol

  • Starting Materials :

    • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

    • 4-Hydroxyacetophenone

  • Procedure :

    • Dissolve the hydrazide (5 mmol) and 4-hydroxyacetophenone (5.5 mmol) in methanol.

    • Add glacial acetic acid (3–5 drops) as a catalyst.

    • Reflux at 70°C for 3–4 hours.

    • Cool and pour into cold water to precipitate the product.

    • Recrystallize from ethanol:water (3:1).

Optimization Insights

  • Acid Catalysis : Acetic acid promotes imine formation by protonating the carbonyl oxygen.

  • Stoichiometry : A slight excess of ketone ensures complete hydrazide conversion.

  • Yield : 70–78%.

Characterization and Analytical Data

Spectral Analysis

  • FT-IR (KBr, cm⁻¹) :

    • 3250 (N–H stretch, hydrazide), 1670 (C=O), 1595 (C=N triazole), 1250 (C–S).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 11.2 (s, 1H, NH), 8.4 (s, 1H, triazole-H), 7.6–7.3 (m, 5H, Ph), 6.8 (d, 2H, hydroxyphenyl), 4.3 (s, 2H, SCH₂), 2.5 (q, 2H, CH₂CH₃), 1.3 (t, 3H, CH₃).

  • MS (ESI) : m/z 409.1 [M+H]⁺ (calculated: 408.4).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Triazole formationNaOH, ethanol, reflux75–82Regioselectivity control
HydrazinolysisNH₂NH₂·H₂O, ethanol, reflux85–90Over-hydrolysis avoidance
Hydrazone formation4-Hydroxyacetophenone, AcOH70–78E/Z isomer separation

Mechanistic Considerations

  • Triazole Cyclization : Alkaline conditions deprotonate the thiosemicarbazide, enabling intramolecular nucleophilic attack to form the triazole ring.

  • Hydrazone Formation : Acid-catalyzed condensation follows a nucleophilic addition-elimination mechanism, with the hydrazide attacking the protonated ketone.

Industrial-Scale Adaptations

For large-scale production:

  • Continuous Flow Reactors : Enhance triazole cyclization efficiency (residence time: 20 min, 90°C).

  • Crystallization Optimization : Use anti-solvent precipitation (ethanol/hexane) to improve yield to 82% .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The synthesized compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Results: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potential as an antibacterial agent .

Anticancer Properties

The triazole derivatives have also shown promise in oncology. Studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
  • Results: The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, suggesting significant anticancer activity .

Anti-inflammatory Effects

Given the structural features of the compound, it may also possess anti-inflammatory properties. Triazole derivatives are known to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial or fungal enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs differ in substituents on the triazole ring, the arylidene group, or both. These variations significantly impact physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Effects on the Triazole Ring

  • 4-Ethyl vs. 4-Allyl/4-Methylphenyl: The 4-ethyl group in the target compound provides moderate steric bulk and lipophilicity. In contrast, 4-allyl (as in ) introduces unsaturation, which may enhance reactivity or conformational flexibility .

Variations in the Arylidene Hydrazide Moiety

  • 4-Hydroxyphenyl vs. Substituted Phenyl Groups: The 4-hydroxyphenyl group in the target compound enables hydrogen bonding and increases polarity. Analogs with methoxy groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl in ) exhibit greater lipophilicity but reduced hydrogen-bond donor capacity . Heteroaromatic Substituents: Compounds with furyl or thiophenyl groups () introduce heteroatoms that modify electronic properties and bioavailability .

Key Research Findings

  • Antioxidant Activity: The 4-hydroxybenzylidene analog () outperformed butylated hydroxytoluene (BHT) in FRAP assays, likely due to its phenolic hydroxyl groups and conjugated system .
  • Anti-Inflammatory Potential: Chlorophenyl-substituted triazoles () showed comparable efficacy to diclofenac in anti-exudative assays, attributed to electron-deficient aromatic systems .
  • Solubility and Bioavailability : Methoxy and allyl groups enhance lipophilicity (), while hydroxyl groups improve aqueous solubility but may limit membrane permeability .

Biological Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide, also referred to as a triazole derivative, has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a triazole ring and a hydrazide moiety. Its molecular formula is C15H18N4OSC_{15}H_{18}N_4OS, with a molecular weight of 302.39 g/mol. The structure is significant for its potential interactions with biological targets.

Antioxidant Activity

Research has demonstrated that triazole derivatives exhibit substantial antioxidant properties. For instance, a related compound showed a reducing power of 106.25 μM Fe²⁺ compared to butylated hydroxytoluene (BHT) at 70.61 μM Fe²⁺ and ascorbic acid at 103.41 μM Fe²⁺ . This indicates that compounds in this class can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted that certain triazole compounds exhibited significant antibacterial activity against various strains of bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20–40 µM against S. aureus and 40–70 µM against E. coli, suggesting promising therapeutic potential .

Microorganism MIC (µM) Reference Compound
Staphylococcus aureus20–40Ceftriaxone
Escherichia coli40–70Ceftriaxone

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Compounds similar to the target molecule have shown activity against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D). One study reported an IC₅₀ value of 6.2 μM for a related compound against HCT-116 cells . This suggests that the triazole scaffold could be an effective lead for developing new anticancer agents.

Case Studies

  • Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of several triazole derivatives using the Ferric Reducing Antioxidant Power (FRAP) assay, revealing that these compounds could outperform traditional antioxidants in specific assays .
  • Antimicrobial Screening : A series of synthesized triazole derivatives were screened against clinical isolates of resistant pathogens, demonstrating significant inhibition rates that suggest their potential as novel antimicrobial agents .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that specific derivatives exhibited selective cytotoxicity, with some compounds showing lower IC₅₀ values than established chemotherapeutics .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting a triazole-thiol precursor (e.g., 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a hydrazide derivative under reflux in solvents like ethanol or DMF. Catalysts such as pyridine or zeolites (e.g., Zeolite Y-H) are used to accelerate the reaction .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures high purity. Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .
    Key Considerations : Temperature control (e.g., 150°C for reflux) and stoichiometric ratios (equimolar concentrations) are critical to avoid side products .

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly confirming the hydrazone (C=N) and triazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., triazole ring geometry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects. Fluorine substitution enhances lipophilicity, improving membrane permeability .
  • Triazole Modifications : Introduce pyridine or cyclohexyl groups to alter hydrogen-bonding interactions, as seen in analogs with enhanced antimicrobial activity .
    Methodology : Compare IC50_{50} values in bioassays (e.g., antioxidant FRAP assays) across derivatives .

Q. How to resolve contradictions between experimental and computational data?

  • Case Example : Discrepancies in hydrazone conformation (E/Z isomerism) may arise between X-ray structures and DFT calculations.
    Resolution :
    • Cross-validate with NOESY NMR to confirm spatial proximity of substituents.
    • Adjust computational parameters (e.g., solvent model in Gaussian) to match experimental conditions .
    • Use SHELXL refinement to account for crystallographic disorder .

Q. What computational strategies predict binding modes in molecular targets?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2). Focus on the triazole’s sulfur and hydrazone’s nitrogen as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How to optimize reaction yield and scalability?

  • Ultrasound-Assisted Synthesis : Apply 20–40 kHz ultrasound to reduce reaction time (e.g., from 5 hours to 30 minutes) and improve yields by 15–20% .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolite Y-H) versus homogeneous (e.g., pyridine) to minimize byproducts .
    Validation : Monitor kinetics via HPLC and optimize solvent polarity (e.g., DMF vs. ethanol) .

Methodological Guidelines

  • Spectral Data Interpretation : Assign IR peaks for C=N (1600–1650 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) to verify functional groups .
  • Crystallography Workflow :
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
    • Solve phases via SHELXD and refine with SHELXL .
    • Visualize with ORTEP-3, ensuring thermal ellipsoids align with anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.